Cobalt tungstate
Description
Structure
2D Structure
Properties
CAS No. |
10101-58-3 |
|---|---|
Molecular Formula |
CoOW |
Molecular Weight |
258.77 g/mol |
IUPAC Name |
cobalt;oxotungsten |
InChI |
InChI=1S/Co.O.W |
InChI Key |
HZLBQBQEGLFWLA-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Co+2] |
Canonical SMILES |
O=[W].[Co] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies of Cobalt Tungstate
Conventional Chemical Synthesis Routes
Conventional chemical synthesis routes for cobalt tungstate (B81510) typically involve reactions in solution phase, leading to the formation of precipitates that are subsequently processed. These methods are often favored for their simplicity and scalability.
Co-precipitation Techniques for Cobalt Tungstate Nanoparticle Formation
Co-precipitation is a widely used method for synthesizing this compound nanoparticles. This technique involves mixing aqueous solutions of cobalt salts and tungstate precursors, leading to the simultaneous precipitation of this compound. benchchem.comijitee.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net The key to obtaining nanoparticles lies in controlling parameters such as reagent concentrations, pH, temperature, and the rate of addition of reactants. researchgate.netpatsnap.com
For instance, a simple co-precipitation method involves dissolving equimolar ratios of sodium tungstate (Na₂WO₄·2H₂O) and a cobalt salt, such as cobalt chloride (CoCl₂·6H₂O) or cobalt nitrate (B79036) (Co(NO₃)₂ or Co(NO₃)₄), in aqueous solutions. ijitee.orgrsc.orgresearchgate.netpatsnap.comrsc.org The solutions are then mixed, often under vigorous stirring, to induce precipitation. researchgate.netpatsnap.com The resulting precipitate is typically washed and dried, followed by calcination at elevated temperatures to obtain crystalline CoWO₄. benchchem.comijitee.orgrsc.orgresearchgate.netresearchgate.net
Detailed research findings highlight the influence of synthesis conditions on the resulting nanoparticle characteristics. One study demonstrated the synthesis of sponge-sphere like CoWO₄ nanoparticles via co-precipitation without using surfactants or templates, achieving a decolorization efficiency of 94% for methylene (B1212753) blue dye under visible light irradiation. ijitee.org Another study optimized the co-precipitation process using the Taguchi robust design statistical method, investigating the effects of reagent concentrations, flow rate of cobalt feeding, and reactor temperature on particle size. researchgate.net Under optimized conditions, CoWO₄ nanoparticles with an average size of approximately 55 nm were obtained. researchgate.net
The co-precipitation method ensures atomic-scale mixing of the precursors, which can lead to homogeneous products. benchchem.com However, post-synthesis calcination, often required for crystallization, may lead to particle agglomeration. benchchem.com
Hydrothermal and Solvothermal Synthesis Approaches for this compound
Hydrothermal and solvothermal synthesis are versatile methods that allow for the crystallization of materials from solution under high pressure and temperature. smolecule.comresearchgate.netresearchgate.net The key difference lies in the solvent used: hydrothermal methods use water, while solvothermal methods utilize non-aqueous solvents. These methods are advantageous for controlling crystal growth, morphology, and obtaining crystalline phases at relatively lower temperatures compared to solid-state reactions. benchchem.comaps.org
In hydrothermal synthesis, cobalt and tungstate precursors are dissolved in water and heated in a sealed autoclave. benchchem.comrsc.orgresearchgate.netresearchgate.netaps.orgresearchgate.net The elevated temperature and pressure facilitate the dissolution and recrystallization of the precursors, leading to the formation of crystalline CoWO₄. benchchem.com For example, single-crystalline CoWO₄ nanorods with a diameter of 20 nm and length of 100–300 nm were synthesized hydrothermally at 180 °C for 24 hours using CoCl₂ and Na₂WO₄ solutions. benchchem.com This method, without the use of surfactants or templates, simplifies scalability and yields high phase purity due to diffusion-controlled growth. benchchem.com
Solvothermal synthesis follows a similar principle but employs organic solvents, which can influence the solubility of precursors and the growth kinetics, leading to different morphologies. researchgate.netaps.orgcapes.gov.br For instance, flowerlike hollow this compound nanostructures, composed of CoWO₄ nanorods, have been synthesized by an alcohol–thermal process at 180 °C without surfactants or structure-directing agents. capes.gov.br The solvent composition and reaction temperature were found to determine the morphology of the products. capes.gov.br
Hydrothermal and solvothermal methods enable low-temperature crystallization and can yield materials with controlled morphologies. benchchem.comaps.org However, they often require stringent equipment and can have operational complexity. benchchem.com Microwave-assisted hydrothermal reactions have also been explored for faster synthesis of hydrated CoWO₄ nanoparticles. google.com
Advanced Fabrication Strategies for this compound Materials
Beyond conventional methods, several advanced fabrication strategies have been developed to achieve finer control over the synthesis of this compound, particularly for producing nanocrystalline materials with specific properties.
Polymeric Precursor Methodologies for this compound Nanocrystals
The polymeric precursor method, also known as the Pechini method, is a modified sol-gel technique that utilizes chelating agents and polymerizableMonomers to create a polymeric resin containing the metal ions. rsc.orgcdmf.org.br This method allows for homogeneous mixing of precursors at the molecular level, which is crucial for obtaining phase-pure and nanocrystalline materials upon calcination. benchchem.comrsc.org
In this method, cobalt and tungsten precursors are complexed with a chelating agent, such as citric acid. cdmf.org.br A polyalcohol, like ethylene (B1197577) glycol, is then added to promote esterification and polymerization, forming a polymeric resin. cdmf.org.br This resin is then dried and calcined at elevated temperatures to decompose the organic matrix and crystallize the this compound. rsc.orgcdmf.org.br
Research has shown that the polymeric precursor method can yield CoWO₄ nanocrystals with specific characteristics. One study compared CoWO₄ nanocrystals synthesized by co-precipitation and the polymeric precursor method, both followed by calcination at 800 °C. rsc.org The nanocrystals prepared by the polymeric precursor method exhibited a specific capacitance of 249.1 F g⁻¹ at 5 mV s⁻¹, compared to 192.5 F g⁻¹ for those prepared by co-precipitation at 40 mV s⁻¹. rsc.org This suggests that the polymeric precursor method can influence the electrochemical performance of the resulting CoWO₄.
The polymeric precursor method offers excellent control over stoichiometry and homogeneity, leading to the formation of nanocrystalline powders. rsc.orgcdmf.org.br
Molten Salt Synthesis for this compound
Molten salt synthesis is a method that uses a low-melting-point salt mixture as a reaction medium. benchchem.comaphrc.orgresearchgate.netrsc.org This technique allows for the synthesis of crystalline materials at relatively lower temperatures compared to traditional solid-state reactions, as the molten salt acts as a solvent and facilitates mass transport. benchchem.comrsc.org
In molten salt synthesis of this compound, cobalt and tungsten precursors are mixed with a suitable salt mixture, such as NaCl-KCl or KNO₃-NaNO₃. benchchem.comrsc.org The mixture is then heated to a temperature above the melting point of the salt but below the decomposition temperature of the product. rsc.org The reaction occurs within the molten salt, leading to the formation of CoWO₄ crystals. After cooling, the salt is dissolved, and the CoWO₄ product is recovered. benchchem.comrsc.org
This method has been shown to produce CoWO₄ with uniform morphology and reduced particle size. benchchem.com CoWO₄ synthesized at 500 °C using a molten salt process (KNO₃ + NaNO₃) resulted in nanocubes. rsc.org Molten salt synthesis is considered a simple, cost-effective, and environmentally friendly procedure for preparing single-phase nanocrystalline materials with controlled shape and size by adjusting parameters like the nature of salts, molar concentration, and temperature. rsc.org
While scalable and energy-efficient, molten salt synthesis requires post-synthesis washing to remove residual salts from the product. benchchem.com
Sonochemical and Wet-Chemical Routes for this compound Nanoparticles
Sonochemical synthesis utilizes high-intensity ultrasound irradiation to induce chemical reactions and create nanoparticles. researchgate.netsciopen.comcapes.gov.brresearchgate.net The acoustic cavitation generated by ultrasound creates localized hotspots with high temperatures and pressures, leading to rapid nucleation and growth of nanoparticles. researchgate.net
Wet-chemical routes encompass a broad category of solution-based synthesis methods that occur in a liquid medium at relatively low temperatures. benchchem.comresearchgate.netrsc.org These methods often involve simple mixing of precursor solutions, followed by precipitation or other reactions. researchgate.netrsc.org
Sonochemical synthesis has been explored for the preparation of various tungstate nanoparticles, and it is considered a simple, rapid, and eco-friendly technique for synthesizing nanoparticles with unique surface morphology. sciopen.comresearchgate.net While specific details on sonochemical synthesis of this compound nanoparticles are less prevalent in the provided results compared to other methods, the general principle involves applying ultrasound during the reaction of cobalt and tungstate precursors in solution. sciopen.comcapes.gov.br
Wet-chemical methods for this compound nanoparticles can involve the direct addition of a cobalt ion solution to a tungstate solution, leading to a precipitation reaction. researchgate.netresearchgate.netrsc.orgmdpi.comijirset.com These methods are often straightforward and cost-effective. For example, a simple wet chemical route for CoWO₄ involved adding a cobalt acetate (B1210297) solution dropwise to a sodium tungstate solution under stirring, forming a pink precipitate. rsc.org
Thin Film Deposition Techniques for this compound (e.g., Successive Ionic Layer Adsorption and Reaction - SILAR)
Thin films of this compound have garnered interest for their potential in applications such as energy storage and electrocatalysis. The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a cost-effective and relatively simple technique used for depositing thin films of various materials, including metal tungstates, onto different substrates at lower temperatures without requiring a vacuum chamber. researchgate.netmdpi.com The SILAR method involves sequential immersion of a substrate into separate cationic and anionic precursor solutions, followed by rinsing steps. mdpi.com This process allows for the controlled growth of thin films layer by layer.
Research has demonstrated the synthesis of nanocrystalline this compound thin films using the SILAR method for applications like the electrocatalytic oxygen evolution reaction (OER). researchgate.netdypatilunikop.org Studies have confirmed the formation of the monoclinic crystal structure of CoWO₄ films prepared by SILAR. researchgate.netresearchgate.net Characterization techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), field emission scanning electron microscopy (FE-SEM), energy dispersive X-ray analysis (EDAX), X-ray photoelectron spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) analysis have been utilized to investigate the structural, elemental, surface morphological, and electrical properties of these films. researchgate.net
Furthermore, nanocauliflower-like this compound thin films have been synthesized via the SILAR method for supercapacitive applications. researchgate.netgoogle.com.co These films have shown promising electrochemical performance. For instance, a specific capacitance of 1436.5 F g⁻¹ at a scan rate of 2 mV s⁻¹ in 1 M KOH electrolyte has been reported for CoWO₄ thin films prepared by SILAR. researchgate.net Flexible solid-state symmetric supercapacitor devices assembled with these films exhibited a specific capacitance of 101.32 F g⁻¹, a specific energy of 14.07 Wh kg⁻¹, and a specific power of 1225.25 W kg⁻¹. researchgate.net These findings highlight the potential of SILAR as a viable method for fabricating CoWO₄ thin films for energy storage.
Here is a summary of some findings related to SILAR-deposited CoWO₄ thin films:
| Synthesis Method | Morphology | Application | Key Finding | Reference |
| SILAR | Nanocrystalline films | Electrocatalytic OER | Monoclinic crystal structure confirmed. researchgate.net | researchgate.netdypatilunikop.org |
| SILAR | Nanocauliflower-like films | Supercapacitor | Specific capacitance of 1436.5 F g⁻¹ at 2 mV s⁻¹. researchgate.net | researchgate.netgoogle.com.co |
| SILAR | Thin films | Flexible solid-state supercapacitor | Specific energy of 14.07 Wh kg⁻¹ and power of 1225.25 W kg⁻¹. researchgate.net | researchgate.net |
Solid-Phase Sintering Methods for Oriented this compound Crystalline Glazes
Solid-phase sintering is a method employed in the preparation of ceramic materials, including crystalline glazes. This technique involves heating powdered material to a high temperature below its melting point, allowing particles to bond and form a solid mass. For this compound, solid-phase sintering has been used to prepare crystalline glazes with significant oriented structures, particularly for applications in ceramic surface functionalization. jci.edu.cnsciopen.com
Research on oriented this compound crystalline glazes prepared by solid-phase sintering under specific holding times, such as 8 minutes, has demonstrated significant photocatalytic activity. jci.edu.cnsciopen.com These crystalline glazes have shown photocatalytic degradation efficiencies of approximately 78% for methylene blue and 72% for methyl orange. jci.edu.cnsciopen.com
Crystal structure analysis of these oriented crystalline glazes has indicated that the (100) crystal plane in this compound crystals possesses the highest surface charge density (1.024). jci.edu.cnsciopen.com The significant exposure of this crystal plane is considered a key factor contributing to the observed excellent catalytic performance. jci.edu.cnsciopen.com This provides a theoretical basis for further design and functionalization of this compound crystalline glazes for applications in the ceramic industry. jci.edu.cnsciopen.com
Bottom-Up Approaches for Controlled this compound Nanostructure Design
Bottom-up synthesis approaches involve building nanostructures from atomic or molecular precursors. These methods offer significant control over the size, shape, and structure of the resulting nanomaterials, which in turn influences their properties. Various bottom-up techniques have been explored for the controlled design of this compound nanostructures, including precipitation and solvothermal methods.
Simple and cost-effective precipitation methods have been used to synthesize this compound nanoparticles. ijirset.com For instance, reacting cobalt chloride and sodium tungstate in a 1:1 molar ratio in distilled water at room temperature can yield CoWO₄ nanoparticles with a monoclinic structure. ijirset.com Characterization techniques like XRD, Raman spectroscopy, and SEM have been used to confirm the structure and morphology of these precipitated nanoparticles. ijirset.com These nanoparticles have shown photocatalytic activity, such as in the degradation of methylene blue dye. ijirset.com
Solvothermal methods, which involve chemical reactions in a sealed vessel at elevated temperatures and pressures, have also been employed for the synthesis of this compound nanostructures. This approach allows for the crystallization of materials that might be difficult to obtain under ambient conditions. Single-crystalline wolframite-type monoclinic structure this compound nanowires have been synthesized using a solvothermal method at 180 °C for 24 hours. aps.org These nanowires were reported to have widths of 20 nm and lengths ranging from 200 to 400 nm. aps.org Such nanowires have exhibited photoluminescence properties, including strong blue-green light emission at lower temperatures and a broader near-infrared emission at around 300 K. aps.org
Other bottom-up approaches include facile solution-based chemical synthesis routes that allow for controlling the crystallinity of this compound nanomaterials, yielding amorphous, semi-amorphous, and crystalline phases. acs.org Co-precipitation methods have also been used to prepare precursors for this compound composites. diva-portal.org Furthermore, a single-step, scalable bottom-up approach has been developed for designing sulfur-doped this compound porous nanospheres, which have shown enhanced electrical conductivity and porosity, leading to high performance in hybrid supercapacitors. researchgate.net These sulfur-doped nanospheres exhibited a specific capacity of 248.5 mA h g⁻¹ and demonstrated outstanding rate capability and cycling stability. researchgate.net
These bottom-up strategies highlight the versatility in synthesizing this compound with tailored nanostructures for specific applications.
| Synthesis Method | Resulting Nanostructure | Key Characteristics / Findings | Reference |
| Precipitation | Nanoparticles | Monoclinic structure, photocatalytic activity (e.g., methylene blue degradation). ijirset.com | ijirset.com |
| Solvothermal | Nanowires | Single-crystalline, monoclinic structure, blue-green and near-infrared photoluminescence. aps.org | aps.org |
| Solution-based chemical synthesis | Amorphous, semi-amorphous, crystalline phases | Control over crystallinity. acs.org | acs.org |
| Co-precipitation | Nanocomposites | Used for preparing precursors. diva-portal.org | diva-portal.org |
| Single-step bottom-up | Sulfur-doped porous nanospheres | Enhanced conductivity and porosity, high supercapacitor performance. researchgate.net | researchgate.net |
Structural Elucidation and Morphological Characterization of Cobalt Tungstate
Crystalline Structure and Phase Analysis of Cobalt Tungstate (B81510)
Cobalt tungstate predominantly crystallizes in a wolframite-type monoclinic structure. rsc.orgacs.orgnih.govresearchgate.net This structure is characterized by a specific arrangement of cobalt, tungsten, and oxygen atoms in a three-dimensional lattice. The analysis of its crystalline phases, from amorphous to highly crystalline, provides a deeper understanding of its material properties.
Wolframite-Type Monoclinic Crystal System Investigations (Space Group P2/c or P2/a)
This compound (CoWO₄) possesses a wolframite-type monoclinic crystal structure. rsc.orgacs.orgnih.govresearchgate.net This structure is most commonly described by the space group P2/c. acs.orgnih.govijirset.comresearchgate.netarizona.edutandfonline.com However, some studies also report the space group as P2/a. aps.org The P2/c space group indicates a primitive unit cell with a twofold rotation axis and a glide plane perpendicular to the b-axis. ucl.ac.uk Within this structure, both cobalt (Co²⁺) and tungsten (W⁶⁺) ions are in an octahedral coordination, bonded to six oxygen atoms (CoO₆ and WO₆ octahedra). rsc.orgmaterialsproject.org These octahedra form chains along the c-axis by sharing edges with neighboring octahedra of the same type. rsc.org The chains of CoO₆ and WO₆ octahedra are interconnected, creating a stable three-dimensional framework. rsc.org The wolframite (B13744602) structure is a common arrangement for tungstate minerals, where iron and manganese can substitute for cobalt. wikipedia.org
Comparative Studies of Amorphous, Semi-Amorphous, and Crystalline this compound Phases
This compound can exist in amorphous, semi-amorphous, and crystalline phases, each exhibiting distinct properties. rsc.orgacs.org The transition from an amorphous to a crystalline state is typically achieved through heat treatment, with a clear structural change observed around 400°C. rsc.org
Amorphous CoWO₄:
Synthesized at lower temperatures, often through co-precipitation methods without subsequent high-temperature annealing. rsc.orgrsc.org
Lacks long-range atomic order, resulting in broad, undefined peaks in X-ray diffraction (XRD) patterns. rsc.org
Surface analysis using X-ray photoelectron spectroscopy (XPS) has shown that the oxidation state of surface cobalt atoms can change from +2 to +3 under certain conditions. rsc.org
Crystalline CoWO₄:
Characterized by a well-defined monoclinic wolframite structure with sharp, narrow peaks in XRD patterns, indicating a high degree of crystallinity. researchgate.netijirset.com
The crystalline form is generally more stable. rsc.org Density functional theory (DFT) calculations indicate that the most stable surface of crystalline CoWO₄ is the (010) plane. rsc.orgresearchgate.net
In contrast to the amorphous phase, the oxidation state of cobalt in crystalline CoWO₄ remains as +2. rsc.org
Semi-Amorphous CoWO₄:
Represents an intermediate state between the fully amorphous and crystalline phases. acs.org
These materials can be synthesized to exhibit a combination of amorphous and crystalline domains. acs.org
The degree of crystallinity significantly impacts the material's properties. For instance, in electrochemical applications, amorphous CoWO₄ has demonstrated higher catalytic activity for water oxidation compared to its crystalline counterpart, which is attributed to the different arrangement and spacing of cobalt atoms on the surface. rsc.orgresearchgate.netbohrium.com
Lattice Parameter Determination and Rietveld Refinement for this compound Structures
The precise lattice parameters of the monoclinic this compound structure can be determined from X-ray diffraction (XRD) data. Rietveld refinement is a powerful technique used to analyze powder diffraction patterns, allowing for the refinement of a theoretical crystal structure model until it matches the experimental data. researchgate.netresearchgate.netwikipedia.org This method provides accurate values for the lattice constants (a, b, c) and the angle β.
Several studies have reported the lattice parameters for CoWO₄, with slight variations depending on the synthesis method and conditions. For example, one study reported lattice parameters of a = 4.66 Å, b = 5.68 Å, and c = 4.95 Å. ijirset.com Another investigation determined the parameters to be a = 4.6616 Å, b = 5.6972 Å, and c = 4.9572 Å. rsc.org Rietveld refinement of CoWO₄ synthesized by a low-temperature hydrothermal method followed by calcination confirmed a monoclinic crystal framework with the space group P2/c. researchgate.net The refinement process involves adjusting various parameters, including scale factor, background, and atomic coordinates, to achieve a good fit between the observed and calculated diffraction patterns. rsc.org
| a (Å) | b (Å) | c (Å) | β (°) | Space Group | Reference |
|---|---|---|---|---|---|
| 4.66 | 5.68 | 4.95 | 90.0 | P2/c | ijirset.com |
| 4.6616 | 5.6972 | 4.9572 | 90.0 | P2/c | rsc.org |
| 0.495 nm (4.95 Å) | 0.568 nm (5.68 Å) | 0.466 nm (4.66 Å) | 90.0 | P2/a | aps.org |
Morphological Evolution and Nanostructure Characterization of this compound
The morphology of this compound can be controlled through various synthesis techniques, leading to a range of nanostructures from nanoparticles to nanowires and thin films. The specific shape and size of these structures are crucial for their performance in different technological fields.
Investigations of this compound Nanoparticle Morphologies (e.g., Sphere-Like, Sponge-Sphere Like)
This compound nanoparticles have been synthesized with various morphologies. Sphere-like nanoparticles have been successfully produced via co-precipitation methods. researchgate.net The use of capping agents during synthesis can influence the final shape and prevent aggregation of the nanoparticles. researchgate.net Other reported morphologies include oval-shaped nanostructures and sponge-like spheres. rsc.org The synthesis conditions, such as temperature and the ratio of reactants, play a significant role in determining the resulting particle size and shape. researchgate.net For instance, controlling parameters in a chemical precipitation reaction allowed for the synthesis of CoWO₄ nanoparticles with a size of about 55 nm. researchgate.net
Studies on this compound Nanowire and Thin Film Architectures
Beyond nanoparticles, this compound can be fabricated into more complex architectures like nanowires and thin films.
Nanowires: Single-crystalline, wolframite-type monoclinic CoWO₄ nanowires have been synthesized using solvothermal methods. aps.orgresearchgate.net These nanowires can have dimensions in the nanometer range, for example, with a width of 20 nm and a length of 200 to 400 nm. aps.orgresearchgate.net The synthesis often involves reacting cobalt and tungstate precursors in a solvent at elevated temperatures. aps.org
Thin Films: this compound thin films have been prepared using techniques such as the successive ionic layer adsorption and reaction (SILAR) method. researchgate.net This method allows for the deposition of thin layers of material onto a substrate. The resulting films can exhibit nanostructured morphologies, such as agglomerated cauliflower-like spherical nanoparticles. researchgate.net These thin film architectures are of interest for applications in energy storage and electronics. researchgate.net
Analysis of Hierarchical this compound Microflower Structures
Hierarchical microstructures of cobalt, specifically those with a flower-like architecture, have been synthesized through various chemical reduction methods. nih.gov One notable approach involves the silver-catalyzed reduction of a cobalt salt using hydrazine (B178648) hydrate (B1144303) in the presence of capping agents like triethanolamine (B1662121) (TEA), diethanolamine (B148213) (DEA), and ethylene (B1197577) glycol (EG) at 90°C. nih.gov
Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses of the resulting material reveal a well-defined, porous, and flower-like structure. nih.gov This intricate architecture is composed of interlinked, two-dimensional, wavy nanoflakes. nih.gov The use of capping agents is crucial for the formation of these defined microflowers. In contrast, when the synthesis is conducted without any capping agent, the product tends to be an agglomeration of cobalt flakes with an irregular, spherical morphology. nih.gov These findings highlight the critical role of synthesis conditions in controlling the size and shape of the final this compound product. nih.gov
Spectroscopic and Elemental Analysis of this compound
X-ray Diffraction (XRD) for Structural Confirmation and Crystallinity
X-ray diffraction is a fundamental technique for confirming the crystal structure and phase purity of synthesized this compound. Analysis of XRD patterns consistently reveals that CoWO4 possesses a monoclinic wolframite-type structure. researchgate.net The diffraction peaks observed in the patterns for synthesized CoWO4 match well with the standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), specifically reference pattern 015-0867. researchgate.net This confirmation ensures that a pure monoclinic wolframite tungstate structure has been obtained, particularly when precursors are calcined at temperatures around 600°C. researchgate.net
Rietveld refinement of XRD data allows for the precise determination of lattice parameters. For the monoclinic structure of CoWO4 (space group P2/c), typical lattice parameters are approximately a = 4.701 Å, b = 5.062 Å, and c = 5.767 Å. materialsproject.org The crystallinity of the material can also be assessed from the XRD patterns; sharp and well-defined peaks are indicative of a highly crystalline structure. The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation. nih.gov
Table 1: Representative XRD Data for Monoclinic this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/c | researchgate.net |
| JCPDS Card No. | 015-0867 | researchgate.net |
| Lattice Constant 'a' | 4.701 Å | materialsproject.org |
| Lattice Constant 'b' | 5.062 Å | materialsproject.org |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for investigating the surface morphology and internal structure of this compound nanomaterials. These analyses reveal that the morphology of CoWO4 can be significantly influenced by synthesis methods and the presence of surfactants.
SEM micrographs have shown various morphologies, including interlinked spherical nanostructures. researchgate.net High-resolution TEM (HRTEM) analysis has further detailed these structures, revealing nano-chain networks. researchgate.net The particle size is also dependent on synthesis conditions. For instance, in one study, the addition of varying amounts of Triton X-100 surfactant resulted in average particle sizes ranging from approximately 110 nm to 145 nm. researchgate.net Other research has focused on producing much smaller nanoparticles, with sizes between 12 and 35 nm. researchgate.net As mentioned previously, specific synthesis conditions can lead to the formation of hierarchical microflowers composed of interconnected nanoflakes. nih.gov
Table 2: Morphology and Particle Size of this compound from Different Studies
| Synthesis/Modification | Morphology | Average Particle Size | Analytical Method | Reference |
|---|---|---|---|---|
| Without Surfactant | Nano-chain networks, spherical | ~145 nm | HRTEM | researchgate.net |
| With 4.7 ml Triton X-100 | Nano-chain networks, spherical | ~110 nm | HRTEM | researchgate.net |
| Precipitated, calcined at 600°C | Nanocrystalline | 12–35 nm | XRD/TEM | researchgate.net |
Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment
Fourier Transform-Infrared (FT-IR) spectroscopy is employed to identify the functional groups and vibrational modes of chemical bonds within this compound. The FT-IR spectrum of CoWO4 displays several characteristic absorption bands, primarily in the low-frequency region (400-1000 cm⁻¹), which correspond to the vibrations of the metal-oxygen bonds.
The main absorption bands are associated with the vibrations of the WO₆ octahedra and the Co-O bond. A band observed around 460 cm⁻¹ is attributed to the symmetrical and asymmetrical deformation modes of the W-O bond within the WO₆ octahedron. researchgate.net The band related to the Co-O bond typically appears near 524 cm⁻¹. researchgate.net Vibrations corresponding to the W-O bond and the asymmetric stretching of W-O-W bridges are found at approximately 627 cm⁻¹ and 821 cm⁻¹, respectively. researchgate.netresearchgate.net The band at around 685 cm⁻¹ is assigned to the symmetric vibrations of the oxygen atom bridged between cobalt and tungsten (Co-O-W). researchgate.net Broader bands often seen at higher wavenumbers, such as 1638 cm⁻¹ and 3416 cm⁻¹, are due to the bending and stretching modes of -OH groups from absorbed water molecules. researchgate.netresearchgate.net
Table 3: FT-IR Vibrational Bands and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~460 | Symmetrical/asymmetrical deformation of W-O in WO₆ octahedron | researchgate.net |
| ~524 | Co-O bond vibration | researchgate.net |
| ~627 | W-O bond vibration | researchgate.net |
| ~685 | Symmetric vibration of Co-O-W bridge | researchgate.net |
| ~821 | Asymmetric stretching of W-O-W bridge / O-W-O vibration | researchgate.netresearchgate.net |
| ~1638 | H-O-H bending mode (adsorbed water) | researchgate.netresearchgate.net |
Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for determining the elemental composition and the oxidation states of the constituent elements in this compound.
EDS analysis confirms the presence of cobalt (Co), tungsten (W), and oxygen (O) in the synthesized material, verifying its elemental makeup. researchgate.net
XPS provides more detailed information about the chemical states. The high-resolution XPS spectrum of Co 2p in CoWO4 typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, which are characteristic of the Co²⁺ oxidation state. researchgate.netresearchgate.net Similarly, the W 4f spectrum exhibits two peaks, W 4f₇/₂ and W 4f₅/₂, confirming that tungsten exists in the W⁶⁺ oxidation state. researchgate.net The O 1s spectrum can often be deconvoluted into multiple peaks, with the main component corresponding to the oxygen in the metal-oxygen lattice (Co-O, W-O) and other smaller peaks potentially indicating the presence of hydroxides or adsorbed water. researchgate.net
Table 4: XPS Binding Energies for this compound
| Element/Orbital | Binding Energy (eV) | Inferred Oxidation State | Reference |
|---|---|---|---|
| Co 2p₃/₂ | ~781.4 | Co²⁺ | researchgate.net |
| Co 2p₁/₂ | ~797.9 | Co²⁺ | researchgate.net |
| W 4f₇/₂ | ~35.6 | W⁶⁺ | researchgate.net |
| W 4f₅/₂ | ~37.8 | W⁶⁺ | researchgate.net |
Raman Spectroscopy for this compound Bond Vibration Analysis
Raman spectroscopy is a sensitive technique used to probe the vibrational modes of a material, providing a structural fingerprint based on the inelastic scattering of monochromatic light. stellarnet.us For this compound, which has a wolframite-type monoclinic structure, group theory predicts a total of 18 Raman active modes (8A₉ + 10B₉). researchgate.net
The Raman spectrum of CoWO4 is characterized by a number of distinct peaks. The most intense peak is consistently observed at approximately 886-913 cm⁻¹. researchgate.netresearchgate.net This strong band is attributed to the symmetric stretching mode of the terminal W-O bonds or the antisymmetric bridging mode associated with the tungsten-oxygen chain. researchgate.netresearchgate.net The A₉ modes are generally associated with the breathing of the tungstate tetrahedra. researchgate.net Other bands in the spectrum correspond to various stretching and bending vibrations within the WO₆ octahedra and movements of the Co²⁺ cations against the WO₄²⁻ anions. For example, bands in the range of 137-180 cm⁻¹ have been ascribed to interchain deformation modes. researchgate.net
Table 5: Prominent Raman Modes in this compound
| Wavenumber (cm⁻¹) | Assignment/Description | Reference |
|---|---|---|
| ~886 | Most intense peak; Antisymmetric bridging mode of W-O-W | researchgate.net |
Advanced Electronic and Optical Investigations of Cobalt Tungstate
Electronic Band Structure Analysis of Cobalt Tungstate (B81510)
The electronic band structure of a material dictates its electrical and optical properties. For cobalt tungstate (CoWO₄), understanding its band structure, particularly the band gap, is crucial for its application in various electronic and optical devices.
Direct Band Gap Energy Determination and Quantification
This compound is generally considered a direct band gap semiconductor. arxiv.org This means that the minimum energy level of the conduction band and the maximum energy level of the valence band occur at the same momentum value in the Brillouin zone, allowing for efficient absorption and emission of light. The determination of its band gap energy (E_g) is commonly performed using optical methods, where the absorption coefficient (α) is related to the photon energy (hν) by the Tauc relation for a direct allowed transition: (αhν)² = A(hν - E_g). By plotting (αhν)² against hν and extrapolating the linear portion of the curve to the energy axis, the band gap energy can be quantified.
The reported values for the direct band gap of this compound exhibit some variation, which can be attributed to differences in synthesis methods, crystallinity, and morphology of the material. For instance, amorphous this compound synthesized via a wet chemical method was found to have a direct band gap of 2.51 eV. researchgate.net Crystalline CoWO₄, prepared by co-precipitation and polymeric precursor methods, showed slightly higher band gap values of 2.84 eV and 2.89 eV, respectively. researchgate.net Other studies have reported values in the range of 2.7 to 3.2 eV. researchgate.net Furthermore, detailed analysis of single-crystalline this compound nanowires has revealed the presence of two distinct optical gaps at 2.24 eV and 2.38 eV. aps.org
Table 1: Reported Direct Band Gap Energies for this compound
| Synthesis Method/Morphology | Band Gap Energy (eV) | Reference |
|---|---|---|
| Amorphous | 2.51 | researchgate.net |
| Co-precipitation | 2.84 | researchgate.net |
| Polymeric Precursor | 2.89 | researchgate.net |
| General Crystalline Range | 2.7 - 3.2 | researchgate.net |
| Single-crystalline Nanowires | 2.24 and 2.38 | aps.org |
Impact of Structural and Compositional Modifications on this compound Band Gap
The electronic band structure and, consequently, the band gap of this compound can be intentionally modified through structural and compositional changes. These modifications are key to tuning the material's properties for specific applications.
One significant factor is the material's crystallinity. Amorphous this compound has been shown to possess a smaller band gap (2.51 eV) compared to its crystalline counterparts. researchgate.net This is attributed to the lack of long-range atomic order in the amorphous structure, which can introduce a higher density of localized states within the band gap.
Optical Absorption and Emission Characteristics of this compound
The interaction of this compound with light, encompassing both absorption and emission phenomena, is fundamental to its use in optoelectronic applications.
UV-Visible Diffuse Reflectance Spectroscopy (DRS UV-Vis) Studies on this compound Optical Properties
UV-Visible Diffuse Reflectance Spectroscopy (DRS UV-Vis) is a powerful non-destructive technique used to investigate the optical properties of solid, powdered materials like this compound. universallab.orgmpg.de In this method, the sample is illuminated with light over a range of ultraviolet and visible wavelengths (typically 200-800 nm), and the diffusely reflected light is collected and analyzed. universallab.orgmpg.de The resulting spectrum reveals the wavelengths at which the material absorbs light, which is directly related to the electronic transitions occurring within the substance.
For this compound, DRS UV-Vis spectra typically show a broad and strong absorption band in the UV and visible regions, generally between 200 nm and 450 nm. researchgate.net This absorption is associated with the ligand-to-metal charge transfer (LMCT) from the 2p orbitals of oxygen to the 5d orbitals of tungsten within the [WO₆]⁶⁻ octahedral clusters. researchgate.net In addition to this primary absorption edge, weaker absorption peaks can sometimes be observed at longer wavelengths, such as around 475 nm and 525 nm, which are influenced by the coordination and oxidation state of the cobalt ions. researchgate.net The data obtained from DRS UV-Vis is crucial for calculating the band gap energy using the Kubelka-Munk function, which transforms the reflectance data into a quantity proportional to the absorption coefficient. researchgate.netresearchgate.net
Photoluminescence Properties and Emission Mechanisms in this compound Nanostructures
Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. In this compound nanostructures, the PL properties are intrinsically linked to their electronic structure and the presence of specific electronic states. When excited with ultraviolet light, such as a 325 nm laser, this compound nanostructures exhibit characteristic emission spectra.
A prominent feature in the PL spectra of CoWO₄ is a strong, broad bluish-green emission. researchgate.net This emission is often resolved into two main peaks. For instance, single-crystalline CoWO₄ nanowires show emission peaks at approximately 495 nm and 530 nm at low temperatures (10-200 K). aps.org These emissions are attributed to electronic transitions within the tungstate group ([WO₆]⁶⁻). Specifically, the transitions are believed to occur from two closely spaced excited triplet states (³T₁u) to the singlet ground state (¹A₁g) of the [WO₆]⁶⁻ complex. researchgate.net The crystalline quality and particle size of the nanostructures can significantly influence the intensity and characteristics of this photoluminescence. researchgate.net
Near-Infrared Emission Potentials of this compound
Beyond the visible spectrum, this compound has demonstrated significant potential for near-infrared (NIR) emission. This is a particularly interesting property for applications in fields like infrared detection and stealth technology.
Studies on single-crystalline CoWO₄ nanowires have revealed a very strong and broad NIR emission band that spans from 700 nm to 1000 nm at room temperature when excited by UV light. aps.orgresearchgate.net This NIR emission is notably much stronger than the visible blue-green emission at ambient temperatures. The origin of this NIR luminescence is thought to be different from the intrinsic emission of the [WO₆]⁶⁻ complex and is primarily linked to defects within the crystal structure. aps.org Specifically, the presence of cobalt cationic vacancies (Co vacancies) is believed to create discrete photoluminescence centers involving Co²⁺ ions situated near these vacancies. aps.org The radiative recombination of electrons and holes captured by these defect-related centers is the proposed mechanism for the intense NIR emission. aps.org
Catalytic Performance of Cobalt Tungstate
Photocatalytic Applications and Mechanisms of Cobalt Tungstate (B81510)
Cobalt tungstate exhibits promising photocatalytic activity, driven by its electronic structure and light absorption capabilities. This activity is leveraged in environmental remediation and energy conversion processes.
Visible Light-Driven Photocatalytic Degradation of Organic Pollutants (e.g., Methylene (B1212753) Blue, Methyl Orange, Rhodamine B, Congo Red Dyes)
This compound-based materials have been investigated for their effectiveness in degrading various organic dyes under visible light. Studies have shown significant degradation efficiencies for dyes such as methylene blue and methyl orange nih.gov. For instance, this compound crystalline glaze demonstrated photocatalytic degradation efficiencies of approximately 78% for methylene blue and 72% for methyl orange nih.gov.
The photocatalytic degradation efficiency of this compound varies depending on factors such as its synthesis method, morphology, and the specific organic pollutant. In the case of methylene blue and methyl orange degradation by this compound crystalline glaze, efficiencies of around 78% and 72% were observed, respectively nih.gov. While specific kinetic data for this compound alone is detailed in various studies, research on related tungstates and cobalt oxide composites provides insights into typical reaction kinetics. For example, the photodegradation of methylene blue often follows pseudo-first-order kinetics in the presence of tungstate-based photocatalysts fishersci.atfishersci.nlnih.govnih.gov.
Reactive Oxygen Species (ROS) play a crucial role in the photocatalytic degradation of organic pollutants mediated by this compound. Studies on various photocatalytic systems, including those involving tungstates and cobalt oxides, indicate that photoexcited electrons and holes react with oxygen and water (or hydroxide (B78521) ions) to generate ROS such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) fishersci.atfishersci.nlwikipedia.orgamericanelements.comfishersci.co.ukereztech.com. These highly reactive species are potent oxidizing agents that attack and break down the complex organic molecules of the pollutants wikipedia.orgamericanelements.comereztech.com. For example, superoxide radicals and holes have been identified as having critical effects in the photodegradation of methylene blue in studies involving cobalt oxide-silver tungstate composites americanelements.com. Similarly, hydroxyl radicals were considered accountable for the photocatalytic performance in the degradation of brilliant green dye using this compound nanoparticles americanelements.com.
The crystal plane orientation of this compound can significantly influence its catalytic performance. Research on oriented this compound crystalline glaze has shown that the exposure of specific crystal planes is a key factor in achieving excellent catalytic activity nih.gov. Specifically, the (100) crystal plane in this compound crystals was found to have the highest surface charge density, and its increased exposure contributed to enhanced photocatalytic performance in the degradation of methylene blue and methyl orange nih.gov. This suggests that controlling the crystal growth orientation during synthesis can be a strategy to optimize the photocatalytic efficiency of this compound.
Efficient separation and transfer of photogenerated electron-hole pairs are fundamental to the photocatalytic activity of this compound. When this compound is irradiated with visible light, electrons are excited from the valence band to the conduction band, leaving holes in the valence band. Without efficient charge separation, these electron-hole pairs can quickly recombine, reducing the photocatalytic efficiency nih.govnih.govnih.gov.
In composite materials involving this compound, various interfacial charge transfer mechanisms can be operative. These mechanisms aim to facilitate the migration of electrons and holes to different sites, where they can participate in redox reactions with adsorbed species nih.govnih.govbionity.com. The formation of heterojunctions between this compound and other semiconductors, such as CdS or FeWO₄, can create internal electric fields or form Z-scheme systems that promote the separation of photogenerated charge carriers and suppress recombination nih.govnih.govnih.govtristains.com. This enhanced charge separation at the interface leads to a longer lifespan for the charge carriers and improved photocatalytic performance nih.govnih.gov.
Photocatalytic Hydrogen Evolution Reactions Utilizing this compound
This compound and its composites have been explored for their potential in photocatalytic hydrogen evolution reactions (HER), a crucial process for renewable energy production through water splitting tristains.comfishersci.ca. This compound is considered a semiconductor with an appropriate band gap for visible light absorption, making it a suitable candidate for photocatalytic applications, including HER tristains.com.
Studies have investigated this compound-based nanocomposites for HER under visible light irradiation. For instance, a nitrided CoWO₄/CdS nanocomposite photocatalyst exhibited an optimal H₂ production rate of approximately 3650 μmol·h⁻¹·g⁻¹ under visible light (λ > 400 nm) tristains.com. This performance was attributed to the formation of metal nitrides on the surface of CdS, which acted as low-cost co-catalysts, promoting electron transfer and hydrogen evolution tristains.com. The high electrical conductivity and suitable binding energy for hydrogen of these surface nitrides contribute to the enhanced HER performance tristains.com.
Photocatalytic Carbon Dioxide (CO₂) Reduction by this compound Systems
While the provided search results primarily focus on the electrocatalytic applications of this compound, some sources indicate its potential in photocatalysis. CoWO₄ is reported to exhibit photocatalytic properties with a direct band gap (Eg) near 2.20 eV. nih.govresearchgate.net The band gap energy influences the material's ability to absorb light and participate in photocatalytic reactions, including potentially the reduction of carbon dioxide.
Electrocatalytic Applications and Mechanisms of this compound
This compound-based nanomaterials have been extensively studied as bifunctional electrocatalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), key processes in electrochemical water splitting for producing hydrogen and oxygen. acs.orgacs.org Cobalt is known for its activity in electrochemical water splitting, while tungsten can enhance cobalt's performance by altering its electronic structure to reduce the overpotential. acs.org
Oxygen Evolution Reaction (OER) Activity of this compound
The oxygen evolution reaction (OER) is a crucial anodic reaction in water splitting. This compound has shown promise as an electrocatalyst for OER. nih.govacs.orgfishersci.nofishersci.comalfa-chemistry.comnih.govnih.govresearchgate.net
Overpotential and current density are critical parameters for evaluating OER catalyst performance. A lower overpotential at a given current density indicates higher catalytic activity. While theoretical studies suggest that CoWO₄ should be an efficient electrocatalyst for water splitting, experimental studies on pristine CoWO₄ have shown a relatively high overpotential of 810 mV to achieve a standard current density of 10 mA cm⁻². nih.govacs.org However, modifying or compositing CoWO₄ can lower the overpotential. For instance, a composite of CoWO₄ with Ni and graphitic carbon has been shown to reduce the overpotential. nih.govacs.org Iron and manganese codoped this compound samples have demonstrated lower overpotentials compared to undoped CoWO₄. acs.org One study reported an overpotential of 460 mV to reach 10 mA cm⁻² for a specific iron and manganese codoped sample (C5), while another sample (C1) required 580 mV for the same current density. acs.org Semi-amorphous this compound-based nanomaterials have demonstrated superior OER activity, achieving an overpotential of 285 mV at a current density of 10 mA/cm² and a remarkable surface area of approximately 150 m²/g. acs.org Amorphous Fe-doped CoWO₄ has also shown low overpotentials of 259 mV to reach a current density of 10 mA cm⁻² for OER in 1 M KOH. researchgate.netrsc.org
Doping this compound with other elements can lead to synergistic effects that enhance its OER performance. Codoping with iron and manganese, for example, has been shown to increase charge separation and reduce the band gap under visible light irradiation, in addition to improving electrocatalytic activity towards OER. nih.govacs.org Iron doping in amorphous CoWO₄ has resulted in low overpotentials for OER. fishersci.nonih.govresearchgate.netrsc.org The incorporation of individual tungsten atoms into the spinel lattice of Co₃O₄ has also been reported to present remarkable OER activity and stability in acidic electrolytes. rsc.org
Hydrogen Evolution Reaction (HER) Activity of this compound
This compound nanoparticles also demonstrate activity as a bifunctional electrocatalyst for the hydrogen evolution reaction (HER), the cathodic reaction in water splitting. acs.orgacs.orgfishersci.com Semi-amorphous this compound-based nanomaterials have shown superior HER activity, achieving an overpotential of 121 mV at a current density of 10 mA/cm². acs.org Amorphous Fe-doped CoWO₄ has also exhibited low overpotentials of 118 mV to reach a current density of 10 mA cm⁻² for HER in 1 M KOH. researchgate.netrsc.org
Electrochemical Water Splitting Systems Employing this compound
Electrochemical water splitting is a crucial process for producing clean hydrogen energy, involving the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). ekb.eg this compound has been investigated as a potential electrocatalyst for both reactions, offering a cost-effective alternative to noble metal catalysts like platinum, iridium, and ruthenium. nih.govekb.eg
Theoretical studies suggest that CoWO₄ should be an efficient electrocatalyst for water splitting. nih.govacs.org Experimentally, CoWO₄ has shown activity towards both OER and HER. acs.org However, initial studies on pristine CoWO₄ indicated a high overpotential of 810 mV to achieve a current density of 10 mA cm⁻² for the OER. nih.govacs.org
To enhance the catalytic performance of this compound in water splitting, various strategies have been explored, including doping and forming composites. For instance, manganese-doped this compound has shown a reduced overpotential of 400 mV at 10 mA cm⁻² for the OER. nih.govacs.org Composites of CoWO₄ with materials like nickel and graphitic carbon have also been shown to lower the overpotential. nih.govacs.org
The crystallinity of this compound nanomaterials significantly impacts their activity in HER and OER. acs.org Studies have shown that semiamorphous this compound nanomaterials exhibit superior activity for both OER and HER compared to their amorphous and crystalline counterparts. acs.orgresearcher.life These semiamorphous materials have demonstrated a remarkable surface area of approximately 150 m²/g, which is among the highest reported for CoWO₄-based materials. acs.orgresearcher.life
Recent research has also explored the use of this compound membranes in proton-exchange membrane water electrolysis (PEMWE) systems under industrial conditions. icn2.catuji.es A novel this compound electrocatalyst incorporated into a membrane has demonstrated efficient and feasible operation, achieving a current density of 1.8 A·cm⁻² at 2 V and stable operation up to 1 A·cm⁻² at 80°C and 1.74 V. icn2.catuji.es This represents a significant improvement in activity and stability compared to previous non-iridium based catalysts in acidic media. uji.eseurekalert.org The delamination of this compound has been identified as a method to enhance activity and durability by stabilizing oxide and water-hydroxide networks within lattice defects in acidic environments. uji.eseurekalert.org
The following table summarizes some research findings on this compound-based materials for electrochemical water splitting:
| Material | Reaction | Current Density (mA cm⁻²) | Overpotential (mV) | Electrolyte | Reference |
| CoWO₄ | OER | 10 | 810 | nih.govacs.org | |
| Mn-doped CoWO₄ | OER | 10 | 400 | nih.govacs.org | |
| CoWO₄-Ni/graphitic carbon | OER | 10 | Lowered overpotential | nih.govacs.org | |
| CoWO₄₋ₓ@C nanoparticles | HER | 10 | 32.5 (acidic) | Acidic/Alkaline | researchgate.netx-mol.net |
| CoWO₄₋ₓ@C nanoparticles | HER | 10 | 46.8 (alkaline) | Acidic/Alkaline | researchgate.netx-mol.net |
| CoWO₄₋ₓ@C nanoparticles | OER | 10 | 295 | researchgate.netx-mol.net | |
| Semiamorphous CoWO₄ | OER | 10 | 285 | acs.org | |
| Semiamorphous CoWO₄ | HER | 10 | 121 | acs.org |
Direct Methanol (B129727) Fuel Cell (DMFC) Electrocatalysis with this compound Composites
Direct Methanol Fuel Cells (DMFCs) are a promising energy conversion technology, but their widespread implementation is hindered by the need for efficient and CO-tolerant anode catalysts for the methanol oxidation reaction (MOR). acs.orgacs.org Platinum-based catalysts are commonly used, but their high cost and susceptibility to CO poisoning are significant drawbacks. espublisher.comresearchgate.net Transition metal-based materials, including this compound, are being explored as potential alternatives or co-catalysts to address these challenges. acs.orgnih.gov
This compound composites have shown promise as electrocatalysts for the MOR in DMFCs. Nickel-cobalt mixed tungstate nanocomposites have been investigated as non-precious group metal (non-PGM) electrocatalysts for alkaline DMFCs. rsc.orgresearchgate.net A nanocomposite with a Ni:Co:W ratio of 1:1:1.5 demonstrated enhanced electrochemical performance, exhibiting a higher current density of 229 mA cm⁻² towards methanol oxidation at 0.6 V in a 1 M methanol solution at a scan rate of 50 mV s⁻¹. rsc.orgresearchgate.net This composite also showed a low onset potential of 0.33 V. rsc.orgresearchgate.net
Cobalt tungsten oxide hydroxide hydrate (B1144303) (CTOOH) nanochains, with and without DNA modification, have also been studied as electrocatalysts for methanol oxidation. acs.orgacs.orgnih.gov The CTOOH catalyst showed methanol oxidation beginning at 0.27 V. acs.org When modified with DNA (CTOOH/DNA), the onset potential shifted to 0.2 V, although the readily available electroactive sites on CTOOH resulted in a higher oxidation current at a lower onset potential. acs.org CTOOH/DNA exhibited improved CO tolerance compared to CTOOH, as indicated by chronoamperometric studies showing a smaller drop in current density over time. acs.org
The use of cobalt in modified nanomaterials has also been explored to enhance the oxygen reduction reaction (ORR) in proton-exchange membrane fuel cells (PEMFCs), which is the cathode reaction in DMFCs as well. mining.com Cobalt doping in platinum-palladium core-shell nanoparticles has shown improved durability and catalytic activity for the ORR, reducing the reliance on platinum. mining.com
While research on this compound composites for DMFCs is ongoing, the findings suggest their potential as cost-effective and efficient electrocatalysts for methanol oxidation, contributing to the development of more viable fuel cell technologies.
The following table presents some data on the performance of this compound-based materials in methanol oxidation:
| Material | Application | Reaction | Scan Rate (mV/s) | Electrolyte | Onset Potential (V) | Current Density (mA cm⁻²) | Reference |
| Ni-Co-W nanocomposite (1:1:1.5) | DMFC | MOR | 50 | 1 M methanol | 0.33 | 229 (at 0.6 V) | rsc.orgresearchgate.net |
| CTOOH nanochains | DMFC | MOR | 50 | 1.0 M NaOH + 1.0 M methanol | 0.27 | acs.org | |
| CTOOH/DNA nanochains | DMFC | MOR | 50 | 1.0 M NaOH + 1.0 M methanol | 0.2 | acs.org |
Electrochemical Energy Storage Capabilities of Cobalt Tungstate
Supercapacitor Electrode Material Investigations of Cobalt Tungstate (B81510)
Cobalt tungstate has been explored as an electrode material for supercapacitors, with numerous studies focusing on enhancing its electrochemical performance through various synthesis methods and composite formations. Metal tungstates, including CoWO4, are recognized for their intrinsically outstanding electrochemical properties, making them high-performance electrode materials for supercapacitor use. mdpi.comresearchgate.net
Supercapacitive Performance Metrics and Enhancement Strategies (e.g., Rate Capability)
Investigations into this compound as a supercapacitor electrode material have reported varying performance metrics, including specific capacitance and rate capability, often depending on the synthesis method and material architecture. For instance, a CoWO4 electrode synthesized via a facile chemical method showed a high specific capacitance of 378 F g⁻¹ at a scan rate of 2 mV s⁻¹ in a 2.0 M H2SO4 electrolyte. researchgate.net Another study reported a specific capacitance of 712 F g⁻¹ at a current density of 5 mA cm⁻² for a hydrothermally synthesized CoWO4 nanostructure. rsc.org Amorphous and crystalline CoWO4 powders produced via wet chemical and hydrothermal processes displayed specific capacitances of 403 F g⁻¹ and 264 F g⁻¹, respectively, at a current density of 0.5 A g⁻¹. rsc.org
Enhancement strategies often involve forming composites or doping CoWO4 with other materials to improve conductivity and provide more active sites. For example, a CoWO4@NiWO4-A composite electrode exhibited a specific capacitance of 677.5 F/g at 1 A/g. chemijournal.com A crystalline this compound/amorphous cobalt boride (CoWO4/Co–B) heterogeneous nanostructure electrode demonstrated a specific capacity of 177.4 C g⁻¹ at 0.5 A g⁻¹. acs.org The incorporation of silver nanoparticles into dilithium (B8592608) cobalt bis(tungstate) (Li2Co(WO4)2) significantly increased the specific capacity from 631.2 C/g to 1192 C/g at 1 A/g. aphrc.org Sulfur doping of CoWO4 nanospheres resulted in a specific capacity of 248.5 mA h g⁻¹ with outstanding rate capability. researchgate.net A worm-like this compound nanoarchitecture (CWO-A) electrode showed a specific capacity of 445 C g⁻¹ at 1 A g⁻¹ and 284 C g⁻¹ at 20 A g⁻¹, suggesting excellent rate performance. researchgate.net A CoWO4/r-GO composite electrode exhibited a specific capacitance of 382.7 A g⁻¹ (158.1 C g⁻¹) at 2 A g⁻¹, which was better than the pure CoWO4 sample (262.7 A g⁻¹, 105.1 C g⁻¹). researchgate.net A nickel this compound-MXene nanocomposite showed a capacitance of 587 F/g at a current density of 1 A/g. dergipark.org.tr Bimetallic Ni4−xCoxWO4 nanoparticles supported on porous carbon exhibited an optimal specific capacitance of 1084 F g⁻¹ (364.5 C g⁻¹) at a current density of 0.5 A g⁻¹. researchgate.net
Here is a summary of some reported performance metrics:
| Material | Specific Capacitance/Capacity | Current Density/Scan Rate | Electrolyte | Reference |
| CoWO4 nanoparticles | 378 F g⁻¹ | 2 mV s⁻¹ | 2.0 M H2SO4 | researchgate.net |
| CoWO4 nanostructure | 712 F g⁻¹ | 5 mA cm⁻² | Not specified | rsc.org |
| CoWO4-amorphous | 403 F g⁻¹ | 0.5 A g⁻¹ | Not specified | rsc.org |
| CoWO4-crystalline | 264 F g⁻¹ | 0.5 A g⁻¹ | Not specified | rsc.org |
| CoWO4@NiWO4-A | 677.5 F/g | 1 A/g | Not specified | chemijournal.com |
| CoWO4/Co–B | 177.4 C g⁻¹ | 0.5 A g⁻¹ | Not specified | acs.org |
| Li2Co(WO4)2@Ag | 1192 C/g | 1 A/g | Not specified | aphrc.org |
| Sulfur-doped CoWO4 nanospheres | 248.5 mA h g⁻¹ | Not specified | Not specified | researchgate.net |
| Worm-like CWO-A | 445 C g⁻¹ | 1 A g⁻¹ | Not specified | researchgate.net |
| CWO/r-GO | 158.1 C g⁻¹ (382.7 A g⁻¹) | 2 A g⁻¹ | Not specified | researchgate.net |
| Nickel this compound-MXene | 587 F/g | 1 A/g | Not specified | dergipark.org.tr |
| Ni3Co1WO4/HPC | 1084 F g⁻¹ (364.5 C g⁻¹) | 0.5 A g⁻¹ | 6 M KOH | researchgate.net |
Cycling Stability and Long-Term Durability Studies of this compound Electrodes
Cycling stability is a crucial aspect of supercapacitor performance. Studies have evaluated the capacity retention of this compound-based electrodes over numerous charge-discharge cycles. A CoWO4 electrode showed good capacitance retention of ~95.5% over 4000 cycles. researchgate.net The CoWO4/Co–B electrode demonstrated a specific capacity retention of 100% at 5 A g⁻¹ after 10,000 cycles with reasonable cycling stability. acs.org An asymmetric supercapacitor assembled with the Co–B/CoWo4 electrode and activated carbon achieved a capacity retention of 95.65% after 10,000 cycles at 2 A g⁻¹. acs.org The CoWO4@NiWO4-A//AC hybrid supercapacitor exhibited 82% capacitance retention over 5000 cycles at 5 A/g. chemijournal.com A CoWO4 nanostructure electrode retained 84.2% of its original capacity after 5000 charge-discharge cycles. rsc.org Dilithium cobalt bis(tungstate) decorated with silver nanoparticles (Li2Co(WO4)2@Ag) showed an excellent capacity retention of 83.4% after enduring 10,000 charge-discharge cycles at 5 A/g in a hybrid supercapacitor configuration. aphrc.org Sulfur-doped CoWO4 nanospheres delivered 94.85% initial capacitance over 10,000 charge-discharge cycles in a hybrid supercapacitor cell. researchgate.net The CWO–Ni3 active electrode material retained 86.4% of its initial capacitance after 1500 continuous cycles at 5 A g⁻¹. mdpi.com A hybrid supercapacitor constructed with the worm-like CWO-A electrode showed approximately 9.3% capacity loss over 10,000 cycles. researchgate.net A Ni3Co1WO4/HPC-based asymmetric supercapacitor showed 80.74% capacitance retention after 10,000 cycles. researchgate.net
Here is a summary of reported cycling stability:
| Material | Capacity Retention | Number of Cycles | Current Density | Reference |
| CoWO4 nanoparticles | ~95.5% | 4000 | Not specified | researchgate.net |
| CoWO4/Co–B | 100% | 10000 | 5 A g⁻¹ | acs.org |
| Co–B/CoWo4//AC (Hybrid) | 95.65% | 10000 | 2 A g⁻¹ | acs.org |
| CoWO4@NiWO4-A//AC (Hybrid) | 82% | 5000 | 5 A/g | chemijournal.com |
| CoWO4 nanostructure | 84.2% | 5000 | Not specified | rsc.org |
| Li2Co(WO4)2@Ag//AC (Hybrid) | 83.4% | 10000 | 5 A/g | aphrc.org |
| Sulfur-doped CoWO4 nanospheres//AC (HSC) | 94.85% | 10000 | Not specified | researchgate.net |
| CWO–Ni3 | 86.4% | 1500 | 5 A g⁻¹ | mdpi.com |
| Worm-like CWO-A//AC (Hybrid) | ~90.7% (9.3% loss) | 10000 | Not specified | researchgate.net |
| Ni3Co1WO4/HPC//AC (Asymmetric) | 80.74% | 10000 | Not specified | researchgate.net |
Battery Electrode Material Research Involving this compound
While this compound (CoWO4) itself is primarily explored for supercapacitor applications, particularly as a battery-type electrode in hybrid supercapacitors, some research broadly mentions its potential in lithium-ion batteries. guidechem.com In the context of hybrid supercapacitors, materials like this compound contribute to energy storage through Faradaic redox reactions, similar to batteries, enabling higher energy densities compared to electric double-layer capacitors. aphrc.orgmdpi.com Studies have investigated this compound nanoarchitectures as battery-type electrodes for performance-enhanced hybrid supercapacitors. researchgate.net Additionally, cobalt-tungsten diselenide (CoWSe2) has been proposed as a battery-type electrode material for asymmetric supercapacitor devices due to its high specific capacitance and cycle stability. rsc.org
Redox Flow Battery (RFB) Applications with Cobalt-Containing Polyoxometalates
Cobalt-containing polyoxometalates (POMs), distinct from solid this compound (CoWO4), have been investigated as redox-active species for redox flow batteries (RFBs). These systems are being studied for large-scale energy storage. mdpi.comtekniker.esmdpi.comacs.org Keggin-type polyoxometalates, such as [CoW12O40]6− (CoW12) and [Co(H2O)SiW11O39]6− (CoSiW11), have shown applicability in RFBs. mdpi.comresearchgate.net These cobalt-containing POMs can exhibit suitable operational potential and high reversibility of redox processes in appropriate media. mdpi.comresearchgate.net For instance, [CoW12O40]6− has been successfully implemented in symmetric RFBs operating in mild aqueous media, demonstrating high efficiency and good cycling stability. mdpi.comacs.org One study reported a CoW12-RFB exhibiting over 88% energy efficiency and 98.9% capacity retention over 100 cycles at 20 mA cm⁻². acs.org The versatility of POMs, including cobalt-containing ones, allows for tuning their electrochemical properties and enables fast and highly reversible multi-electron transfers, making them promising candidates for RFB electrolytes. mdpi.com
Advanced Functional Applications of Cobalt Tungstate
Chemical and Gas Sensing Applications of Cobalt Tungstate (B81510)
Cobalt tungstate (CoWO₄) has emerged as a significant material in the development of chemical gas sensors. rsc.org Its utility is primarily demonstrated in mixed-potential type sensors, which are suitable for detecting various gases at elevated temperatures. rsc.org These sensors leverage the catalytic properties of CoWO₄ to facilitate specific electrochemical reactions, enabling the detection and quantification of target analytes. rsc.org
Research has specifically highlighted the application of CoWO₄ as a sensing electrode for hydrogen (H₂) detection. rsc.orgrsc.org When integrated into an yttria-stabilized zirconia (YSZ) based sensor, CoWO₄ exhibits high sensitivity to a range of hydrogen concentrations, typically from 80 ppm to 960 ppm, with an optimal operating temperature around 450 °C. rsc.orgrsc.org The performance of CoWO₄-based sensors is notable for their reproducibility and stable signal repeatability, underscoring their reliability for practical applications. rsc.org Furthermore, mesoporous heterostructures involving cobalt and tungsten oxides have shown promise for sensing other gases like NOx, indicating a broader applicability for this class of materials. researchgate.net
| Target Gas | Sensor Configuration | Operating Temperature | Concentration Range | Response/Recovery Time | Key Findings |
|---|---|---|---|---|---|
| Hydrogen (H₂) | CoWO₄/YSZ/Pt | 450 °C (Optimal) | 80 - 960 ppm | ~145 s / ~120 s | Good sensitivity and selectivity against CO, C₃H₈, and NO₂. rsc.orgrsc.org |
| NOx | Mesoporous CoO/Co₃O₄/WO₃ | Not Specified | Not Specified | Not Specified | Heterojunction structure provides high NOx sensitivity, even in high humidity. researchgate.net |
Detection Mechanisms and Selectivity Enhancement in this compound Sensors
The detection mechanism in this compound-based mixed-potential sensors is rooted in electrochemical processes occurring at the three-phase boundary of the sensing electrode, the solid electrolyte (like YSZ), and the gas phase. When a target gas such as hydrogen is introduced, it undergoes an electrochemical oxidation reaction on the CoWO₄ electrode surface. Simultaneously, oxygen from the reference air is reduced at the platinum counter electrode. This difference in reaction rates generates a potential (voltage) difference between the two electrodes, which correlates to the concentration of the target gas. rsc.org The catalytic activity of CoWO₄ is crucial as it lowers the activation energy for the oxidation of the target gas, enhancing the sensor's response. rsc.org
Selectivity, the ability to detect a specific gas in the presence of other interfering gases, is a critical parameter for sensor performance. For CoWO₄ sensors, excellent selectivity for hydrogen has been demonstrated against common interferents like carbon monoxide (CO), propane (B168953) (C₃H₈), and nitrogen dioxide (NO₂). rsc.orgrsc.org This inherent selectivity is attributed to the superior catalytic properties of this compound toward hydrogen oxidation compared to other gases at the optimal operating temperature. rsc.org Strategies to further enhance selectivity in metal oxide sensors, which are applicable to CoWO₄, include the formation of heterojunctions (e.g., Co₃O₄/WO₃) which can create unique synergistic effects, and the incorporation of catalytic nanoparticles to accelerate the desired sensing reactions while suppressing cross-sensitivity to other gases. researchgate.netnih.gov
Humidity Sensing Properties of this compound
This compound is recognized as a material with potential applications in humidity sensors. rsc.orgacs.org The principle of humidity sensing in metal oxide materials generally relies on the physisorption of water molecules onto the material's surface. This adsorption changes the electrical properties, such as capacitance or resistance, of the sensing layer. As the relative humidity (RH) changes, the amount of adsorbed water varies, leading to a measurable change in the electrical signal. While related tungstates like copper tungstate (CuWO₄) have been explicitly studied, showing significant changes in DC conductance with varying RH, detailed research focusing solely on the humidity sensing characteristics of pure this compound is an emerging area. sae.org The influence of humidity is also a factor considered in gas sensing applications, as water vapor can sometimes interfere with the detection of the target gas, though some CoWO₄-based sensors have shown stability in humid conditions. rsc.orgresearchgate.net
Corrosion Inhibition Properties of this compound
Tungstate compounds are effective corrosion inhibitors, offering a less toxic alternative to traditional chromate-based inhibitors for protecting metals like steel. researchgate.net this compound combines the inhibitive properties of the tungstate anion with the functionalities of cobalt ions, which can also contribute to forming stable protective surface layers. researchgate.netnih.gov The mechanism of inhibition is primarily through passivation, where a protective film forms on the metal surface, isolating it from the corrosive environment. researchgate.net Unlike strong oxidizing inhibitors like chromates, tungstates are weaker oxidizing agents and their effectiveness is significantly enhanced by the presence of dissolved oxygen. researchgate.net
Mechanism of Protective Oxide Film Formation on Metal Surfaces
The protective action of this compound in an aqueous environment involves the adsorption of tungstate (WO₄²⁻) anions onto the metal surface. This process is facilitated by the presence of dissolved oxygen, which is necessary for the formation of a stable passive film. researchgate.net The mechanism does not typically involve the oxidation of ferrous ions (Fe²⁺) by the tungstate itself. Instead, the tungstate anions likely incorporate into the oxide/hydroxide (B78521) layer that forms on the steel surface. researchgate.net
The presence of cobalt ions (Co²⁺) can further enhance this protective layer. Cobalt oxides are known for their chemical stability and ability to form continuous, stable films on metal surfaces. nih.gov In the context of this compound, the cobalt ions can co-precipitate with iron hydroxides and tungstates, forming a complex and robust passive film. This film acts as a physical barrier, preventing corrosive species like chloride ions and oxygen from reaching the metal substrate and stifling the electrochemical corrosion reactions. researchgate.netnih.gov
Luminescent and Optoelectronic Device Research Utilizing this compound
This compound is a material of significant interest for its luminescent properties, making it a candidate for applications in phosphors, optoelectronic devices, and laser crystals. aps.orgresearchgate.net Nanostructured CoWO₄, particularly in the form of single-crystalline nanowires, exhibits distinct photoluminescence (PL) characteristics that are dependent on temperature. aps.orgresearchgate.net
At low temperatures (ranging from 10 to 250 K), CoWO₄ nanowires display a strong blue-green light emission when excited by ultraviolet light (e.g., 325 nm wavelength). aps.orgresearchgate.net This visible emission is typically composed of two main peaks. As the temperature increases to room temperature (around 300 K), the visible emission is quenched, and a much stronger and broader near-infrared (NIR) emission emerges, spanning from approximately 700 to 1000 nm. aps.orgresearchgate.net This unique temperature-dependent shift from visible to NIR emission suggests potential for applications in thermal sensing or specialized optical devices. aps.org The blue-green luminescence is attributed to electronic transitions within the tungstate octahedral [WO₆]⁶⁻ complex, while the NIR emission is thought to be related to defects in the crystal structure, such as cobalt vacancies. aps.orgresearchgate.net
| Temperature Range | Excitation Wavelength | Emission Wavelengths | Emission Type | Proposed Origin |
|---|---|---|---|---|
| 10 - 250 K | 325 nm | ~495 nm and ~530 nm | Blue-Green | Electronic transitions within the [WO₆]⁶⁻ complex. aps.orgresearchgate.net |
| ~300 K (Room Temp.) | 325 nm | 700 - 1000 nm | Near-Infrared (NIR) | Associated with Co vacancies or other crystal defects. aps.orgresearchgate.net |
Microwave Dielectric Applications of this compound
This compound is part of an important family of inorganic functional materials that have been identified for their potential in microwave applications. rsc.orgacs.orgaps.org Materials used in microwave dielectric components, such as resonators, filters, and antennas, must possess a specific combination of properties: a suitable dielectric constant (permittivity, εr) to enable miniaturization, a high-quality factor (Q × f) to ensure low signal loss, and a near-zero temperature coefficient of resonant frequency (τf) for signal stability.
While CoWO₄ is cited as having potential for these applications, specific microwave dielectric data for the pure compound is not extensively detailed in readily available literature. acs.orgaps.org However, research on related cobalt-containing spinel compounds, such as MgAl₂O₄–CoAl₂O₄, provides insight into the role cobalt can play. In such systems, the addition of cobalt can influence the sintering behavior and the final dielectric properties of the ceramic. The study of complex tungstates and cobalt-based oxides remains an active area of research for developing new materials for low-temperature co-fired ceramic (LTCC) technology, which is essential for the miniaturization of modern microwave devices. mdpi.comresearchgate.net
Multiferroic Behavior Studies in this compound
Studies on this compound (CoWO₄) have been pivotal in understanding the conditions necessary for the emergence of multiferroicity, particularly in the context of wolframite-type structures. While closely related to known multiferroics like manganese tungstate (MnWO₄), this compound itself presents a more complex picture regarding the coexistence of magnetic and ferroelectric orders.
Research has firmly established that CoWO₄ is a collinear antiferromagnet. scispace.com It undergoes an antiferromagnetic phase transition at a Néel temperature (T_N) of approximately 55 K. scispace.com This magnetic structure is distinct from the spiral magnetic order observed in MnWO₄, which is a key mechanism for inducing ferroelectricity in that material. The collinear spin arrangement in this compound does not inherently break inversion symmetry in a way that would lead to a spontaneous electric polarization.
Investigations into the possibility of inducing multiferroic behavior in CoWO₄, particularly through the application of an external magnetic field, have been a subject of scientific inquiry. In many type-II multiferroics, a magnetic field can alter the spin structure, leading to a non-collinear arrangement that breaks inversion symmetry and induces a ferroelectric phase. However, comprehensive studies providing direct evidence of a significant magnetic-field-induced ferroelectric polarization in pure CoWO₄ are not prominently reported in the available research. The strong magnetic anisotropy in CoWO₄ appears to favor the collinear antiferromagnetic state, making it robust against transformations to a ferroelectricity-inducing spiral magnetic phase under achievable magnetic fields.
While direct induction of a multiferroic state in pure CoWO₄ remains elusive according to current research, studies on related doped systems, such as Mn₁₋ₓCoₓWO₄, have provided valuable insights. These studies explore how the introduction of cobalt ions into the MnWO₄ lattice affects the delicate balance between different magnetic ground states and the associated ferroelectric properties.
Below are data tables summarizing the known properties of this compound relevant to multiferroic studies.
Table 1: Magnetic and Structural Properties of this compound
| Property | Value/Description |
|---|---|
| Chemical Formula | CoWO₄ |
| Crystal Structure | Wolframite-type monoclinic |
| Magnetic Ordering | Collinear Antiferromagnetic |
Table 2: Investigated Multiferroic Properties of this compound
| Property | Finding |
|---|---|
| Spontaneous Ferroelectricity | Not observed |
| Magnetic-Field-Induced Polarization | No significant induced polarization has been reported in literature for pure CoWO₄. |
Modification and Composite Material Strategies for Enhanced Cobalt Tungstate Performance
Doping Strategies for Cobalt Tungstate (B81510) Property Modulation
Doping involves the intentional introduction of impurities into the cobalt tungstate lattice to alter its physical and chemical properties. This technique can modify the electronic structure, create defects, and improve catalytic activity.
The introduction of transition metals like iron (Fe), manganese (Mn), and nickel (Ni) into the CoWO₄ lattice has been shown to significantly tune its properties for applications such as electrocatalysis and energy storage. acs.orgnih.govdigitellinc.com Since tungstates of various transition metals (Mn, Fe, Co, Ni, Cu, Zn) often share a similar wolframite-type crystal structure, doping one with another is a viable strategy to adjust their band gaps and electrochemical efficiency. nih.gov
Iron (Fe) Doping: Doping CoWO₄ with iron can create a synergistic effect that amplifies its catalytic activity. researchgate.net This modification can increase the specific surface area and create a mesoporous structure, which contributes to enhanced performance. researchgate.net In one study, an iron-doped this compound catalyst (FCWO 0.075) demonstrated a smaller Tafel slope (49.46 mV dec⁻¹) compared to the standard RuO₂, indicating superior catalytic kinetics. researchgate.net Codoping with both iron and manganese has proven effective in narrowing the optical band gap of CoWO₄ from 2.60 eV to as low as 2.04 eV, which allows the material to absorb a broader spectrum of light. acs.orgnih.gov This is attributed to the mixing of the 3d orbitals of cobalt and iron. nih.gov
Manganese (Mn) Doping: The substitution of cobalt with manganese in the CoWO₄ structure can elevate the 3d metal d-band center closer to the Fermi level, which facilitates electron transfer and boosts performance in oxygen reduction and evolution reactions (ORR/OER). researchgate.net For instance, a Co₀.₅Mn₀.₅WO₄ composition showed a current density of 10 mA cm⁻² at a reduced overpotential of 400 mV for the OER. acs.orgresearchgate.net
Nickel (Ni) Doping: Incorporating nickel into the this compound structure can significantly improve conductivity and electrochemical activity. acs.org Nickel-cobalt tungstate nanocomposites have been explored as effective and economical electrocatalysts. rsc.org A composite with a Ni:Co:W ratio of 1:1:1.5 demonstrated a high current density of 229 mA cm⁻² for methanol (B129727) oxidation, outperforming pure this compound which reached about 110 mA cm⁻². rsc.orgrsc.org Composites of cobalt and nickel tungstate have also been investigated as electrode materials for supercapacitors, showing enhanced electrochemical performance. chemijournal.commdpi.com
Table 1: Effects of Transition Metal Doping on this compound Properties
| Dopant/Co-dopant | Property Modified | Research Finding |
|---|---|---|
| Iron (Fe) & Manganese (Mn) | Optical Band Gap | Narrowed from 2.60 eV to 2.04 eV. acs.orgresearchgate.net |
| Iron (Fe) | Electrocatalytic Activity (OER) | Smaller Tafel slope (49.46 mV dec⁻¹) than RuO₂. researchgate.net |
| Manganese (Mn) | Electrocatalytic Activity (OER) | Achieved 10 mA cm⁻² at an overpotential of 400 mV. acs.orgresearchgate.net |
| Nickel (Ni) | Electrocatalytic Activity (Methanol Oxidation) | Current density of 229 mA cm⁻² achieved with a Ni:Co:W ratio of 1:1:1.5. rsc.orgrsc.org |
| Nickel (Ni) | Supercapacitor Performance | CoWO₄@NiWO₄-A composite showed capacitance retention of 80% at 5 A/g. chemijournal.com |
Introducing non-metal atoms like sulfur (S) or nitrogen (N) is another strategy to improve the performance of transition metal-based compounds. rsc.org This approach can enhance the electrical conductivity of the material, which is often a limiting factor in its electrochemical applications. rsc.org The increased conductivity facilitates faster electron transfer, thereby improving the kinetics of electrochemical reactions. rsc.org
Defect engineering is a powerful strategy for designing advanced catalysts by creating vacancies, such as cobalt defects, within the material's crystal lattice. researchgate.netnih.govacs.org These vacancies can significantly enhance catalytic performance in several ways:
Improved Electron Interaction: Vacancies can improve electron interaction and migration within the electrocatalyst. researchgate.net
Increased Active Sites: They reduce the coordination numbers of the remaining atoms, which provides an abundance of new active centers for catalytic reactions. researchgate.net
Optimized Adsorption Energy: Defects can adjust the surface and adsorption energies for reaction intermediates, promoting more efficient catalytic cycles. researchgate.net
In cobalt-based materials, the creation of cobalt vacancies alongside oxygen vacancies has been shown to significantly boost catalytic performance for oxidation reactions. acs.org This dual-defect approach highlights a strategy where intentionally creating imperfections in the CoWO₄ structure can lead to superior catalytic activity. acs.org
Hybrid Composite Material Development with this compound
Integrating CoWO₄ with various forms of carbon can address its inherent low conductivity and tendency to agglomerate. Carbonaceous materials provide a conductive network and a high-surface-area support.
Reduced Graphene Oxide (rGO): Composites of CoWO₄ and reduced graphene oxide (rGO) exhibit significantly better electrochemical performance than pure CoWO₄. researchgate.net In these composites, CoWO₄ nanoparticles are anchored onto rGO sheets, which increases electrical conductivity and creates new active sites due to the synergistic effect between the two components. researchgate.net One study found that an RGO/CoWO₄ composite delivered a specific capacitance of 159.9 F g⁻¹, which was substantially higher than the 60.6 F g⁻¹ observed for pure CoWO₄. researchgate.net Composites with nitrogen-doped rGO (NRGO) have shown even more remarkable performance, with a CoWO₄/NRGO composite achieving a specific capacitance of 597 F g⁻¹ at a scan rate of 5 mVs⁻¹. researchgate.net
Carbon Nano-onions (CNOs): In more complex systems, CoWO₄ has been incorporated into a triple-segment nanocomposite with manganese dioxide and nitrogen-doped carbon nano-onions (MnO₂/CoWO₄/NCNO). bohrium.comresearchgate.net This composite electrode demonstrated a high specific capacitance of 536 F/g at a current density of 2 A/g and maintained 96% of its stability after 3000 charge-discharge cycles. bohrium.comresearchgate.net The excellent performance was attributed to the synergistic effects of all three components. bohrium.com
Table 2: Performance of this compound/Carbonaceous Composites in Supercapacitors
| Composite Material | Specific Capacitance | Conditions |
|---|---|---|
| RGO/CoWO₄ | 159.9 F g⁻¹ | Scan rate of 5 mV s⁻¹ researchgate.net |
| CoWO₄/NRGO | 597 F g⁻¹ | Scan rate of 5 mV s⁻¹ researchgate.net |
| MnO₂/CoWO₄/NCNO | 536 F g⁻¹ | Current density of 2 A/g bohrium.comresearchgate.net |
Metal-Organic Frameworks (MOFs), particularly zeolitic imidazolate framework-67 (ZIF-67), serve as excellent precursors or templates for synthesizing advanced CoWO₄ composites. nih.govresearchgate.net The high porosity and large surface area of MOFs can be imparted to the final material, enhancing electrolyte infiltration and ion diffusion rates. researchgate.net
A facile method has been developed to prepare 3D hollow, flower-like CoWO₄ structures derived from ZIF-67 grown on nickel foam. nih.gov This unique architecture provides large specific areas, abundant active sites, and accommodates volume changes during charge/discharge cycles, leading to exceptional electrochemical performance. nih.gov The resulting material exhibited a high specific capacitance of 1395 F g⁻¹ and maintained 89% of its capacitance after 3000 cycles. nih.gov When used as the cathode in an asymmetric supercapacitor with activated carbon as the anode, the device showed a good energy density of 29.0 W h kg⁻¹. nih.gov
In another approach, ZIF-67-derived porous carbon polyhedrons were used as a framework to prepare WO₃/CoWO₄/rGO particles. researchgate.net The high porosity of the ZIF-67 frame helps to prevent the agglomeration of particles and inhibit volume expansion during cycling, while the rGO component compensates for the low conductivity of the tungstates. researchgate.net This composite retained a specific capacity of 507.8 mAh g⁻¹ after 100 cycles at a current density of 100 mA g⁻¹. researchgate.net
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CoWO₄ |
| Iron | Fe |
| Manganese | Mn |
| Nickel | Ni |
| Sulfur | S |
| Nitrogen | N |
| Reduced Graphene Oxide | rGO |
| Activated Charcoal | AC |
| Zeolitic Imidazolate Framework-67 | ZIF-67 |
| Manganese Dioxide | MnO₂ |
| Ruthenium(IV) Oxide | RuO₂ |
Heterojunction Formation with Other Semiconductors (e.g., FeWO₄, Ag₂WO₄, g-C₃N₄, MnO₂)
The creation of heterojunctions between this compound (CoWO₄) and other semiconducting materials represents a highly effective strategy for enhancing its performance, particularly in photocatalysis and electrochemical applications. By carefully selecting semiconductors with compatible band structures, it is possible to promote efficient charge separation, extend the lifetime of photogenerated electron-hole pairs, and broaden the light absorption spectrum. This section explores the formation of heterojunctions between CoWO₄ and iron tungstate (FeWO₄), silver tungstate (Ag₂WO₄), graphitic carbon nitride (g-C₃N₄), and manganese dioxide (MnO₂), detailing the synergistic effects that lead to improved functionality.
This compound/Iron Tungstate (CoWO₄/FeWO₄) Heterocomposites
The combination of CoWO₄ with iron tungstate (FeWO₄) to form a heterojunction has been shown to be a promising approach for enhancing photocatalytic activity under visible light. A study on CoWO₄/FeWO₄ heterojunction composites, synthesized via a hydrothermal route, demonstrated their efficacy in the degradation of organic dyes and in hydrogen evolution. tandfonline.comtandfonline.com Iron tungstate itself is a noteworthy photocatalyst due to its narrow band gap of approximately 2.17 eV and its wolframite (B13744602) structure. tandfonline.com
When CoWO₄ and FeWO₄ are combined, the resulting heterostructure facilitates the efficient separation of electron-hole pairs generated upon light absorption. tandfonline.com This is a critical factor in photocatalysis, as the recombination of these charge carriers is a primary limitation on efficiency. tandfonline.com Photoluminescence (PL) spectroscopy is a key technique used to investigate the recombination rate of photogenerated electron-hole pairs; a lower PL intensity generally indicates a more efficient separation of charge carriers. tandfonline.com
In one study, a CoWO₄/FeWO₄ composite with a 1:2 molar ratio exhibited the highest efficiency in degrading Congo Red (CR) dye, achieving 99.61% degradation in 150 minutes under visible light. tandfonline.com The same composite also showed a hydrogen evolution rate of 36 μmolg⁻¹h⁻¹. tandfonline.com This enhanced performance is attributed to the effective charge separation at the interface of the CoWO₄ and FeWO₄ heterostructure. tandfonline.com
Table 1: Photocatalytic Degradation of Dyes using CoWO₄/FeWO₄ Composites tandfonline.com
| Catalyst | Pollutant | Degradation Efficiency (%) | Time (min) |
|---|---|---|---|
| CoWO₄/FeWO₄ (1:2) | Methyl Orange (MO) | 98.26 | 150 |
This compound/Silver Tungstate (CoWO₄/Ag₂WO₄) Heterojunctions
The formation of a heterojunction between p-type and n-type semiconductors is a well-established strategy to improve charge separation. When two such materials are in contact, an internal electric field is created at their interface, which drives the movement of photogenerated electrons and holes in opposite directions, thus reducing recombination. This principle can be applied by combining CoWO₄ with other semiconductors like silver tungstate (Ag₂WO₄) to form p-n heterojunctions that enhance photocatalytic performance.
For instance, the concept of a p-n heterojunction has been successfully demonstrated in systems like Ag₂WO₄/Ag₆Si₂O₇, where the internal electric field at the interface of the p-type Ag₆Si₂O₇ and n-type Ag₂WO₄ facilitates the separation of charge carriers. nih.gov This leads to an accumulation of electrons in the conduction band of the n-type semiconductor and holes in the valence band of the p-type semiconductor, making them more available for redox reactions. nih.gov This enhanced charge separation is a key factor in the improved photocatalytic activity observed in such systems. nih.gov
This compound/Graphitic Carbon Nitride (CoWO₄/g-C₃N₄) Heterostructures
Graphitic carbon nitride (g-C₃N₄) has emerged as a popular metal-free semiconductor in photocatalysis due to its suitable electronic band structure and high stability. researchgate.netchemijournal.com When CoWO₄ is interfaced with g-C₃N₄, a heterojunction is formed that significantly boosts photocatalytic efficiency. researchgate.netchemijournal.com This enhancement is primarily due to the synergistic effect between the two materials, which inhibits the rapid recombination of photogenerated electron-hole pairs. researchgate.net
The band potentials of CoWO₄ (valence band at ~3.15 V and conduction band at ~0.35 V) make it compatible for forming a Z-scheme heterojunction with g-C₃N₄. researchgate.netchemijournal.com This type of heterojunction not only improves charge separation but also enhances light absorption capacity and extends the lifetime of the charge carriers. researchgate.netchemijournal.com
Research has shown that a CoWO₄/g-C₃N₄ nanocomposite can be a highly efficient visible-light photocatalyst. For the degradation of norfloxacin, the CoWO₄/g-C₃N₄ composite demonstrated a degradation rate 3.18 times higher than that of pure g-C₃N₄ and 2.69 times higher than that of pure CoWO₄. researchgate.net Similarly, a 0.3CoWO₄/g-C₃N₄ composite was found to be highly effective in degrading Methylene (B1212753) Blue, achieving 93% degradation in 80 minutes. chemijournal.com This composite also exhibited good stability and reusability over multiple cycles. chemijournal.com
This compound/Manganese Dioxide (CoWO₄/MnO₂) Composites
While specific research on CoWO₄/MnO₂ heterojunctions is not extensively detailed in the provided sources, the strategy of combining cobalt and manganese oxides is a known method for enhancing electrochemical properties. For instance, cobalt-doped manganese dioxide (Co-doped MnO₂) has been shown to exhibit significantly improved pseudocapacitive performance compared to bare MnO₂. acs.orgresearchgate.net
In studies on Co-doped MnO₂, the incorporation of cobalt ions into the MnO₂ structure led to a notable increase in specific capacitance. acs.orgresearchgate.net A 5% Co-doped MnO₂ sample, for example, achieved a specific capacitance of 1050 F g⁻¹ at a current density of 0.5 A g⁻¹, which was nearly three times greater than that of undoped MnO₂. acs.orgresearchgate.net This enhancement is attributed to the improved electrical conductivity and the creation of more active sites for redox reactions. acs.org
Furthermore, composites of cobalt oxide and manganese dioxide (Co₃O₄/MnO₂) have been investigated as electrocatalysts for the oxygen reduction reaction. researchgate.netnih.gov These studies indicate a synergistic effect between the two metal oxides, leading to enhanced catalytic activity and thermal stability. researchgate.netnih.gov This suggests that the creation of a CoWO₄/MnO₂ composite could potentially leverage the combined properties of both materials for improved performance in various applications, although further research is needed to fully explore this specific heterojunction.
Bimetallic Tungstate Composites (e.g., Nickel this compound)
Incorporating a second transition metal into the this compound structure to form a bimetallic tungstate composite is another effective strategy to enhance its electrochemical properties. Nickel this compound (NiCoWO₄) is a prime example of such a composite, demonstrating superior performance in applications like supercapacitors and electrocatalysis compared to its monometallic counterparts, CoWO₄ and NiWO₄. researchgate.netnih.gov The synergistic effect between nickel and cobalt ions, coupled with the presence of tungsten, leads to improved conductivity, higher specific capacitance, and better rate capability. researchgate.net
Synthesis and Electrochemical Performance of Nickel this compound
Nickel this compound can be synthesized through various methods, including co-precipitation and wet chemical approaches. researchgate.netchemijournal.comscispace.com In a typical co-precipitation synthesis, aqueous solutions of nickel and cobalt salts are mixed with a sodium tungstate solution under controlled pH conditions to precipitate the bimetallic tungstate. chemijournal.comchemijournal.com
The resulting NiCoWO₄ composites often exhibit enhanced electrochemical performance. For instance, a CoWO₄@NiWO₄ composite synthesized by co-precipitation demonstrated a high specific capacitance of 677.5 F/g at a current density of 1 A/g. chemijournal.com A hybrid supercapacitor assembled using this material as the positive electrode and activated carbon as the negative electrode exhibited an energy density of 11.96 Wh/kg at a power density of 1090 W/kg, along with good cycling stability over 5000 cycles. chemijournal.com
The improved performance of bimetallic tungstates is often attributed to the complementary properties of the constituent metals. Nickel-based materials typically offer high specific capacity, while cobalt-based materials provide good rate capability and cyclic stability. researchgate.net The combination of both in a tungstate matrix can therefore result in a material with both high capacity and excellent stability. researchgate.net
In another study, a lignin/NiCoWO₄ composite was used to fabricate a flexible supercapacitor. researchgate.net This device showed a specific capacitance of 862.26 mF cm⁻² with 96.12% retention after 2000 charge-discharge cycles, which was 141 times higher than that of a supercapacitor made with a monometallic CoWO₄-functionalized lignin electrode. researchgate.net The synergistic effect of the bimetallic tungstate nanoparticles was credited for the high power and energy densities of 854.76 kW kg⁻¹ and 5.75 Wh kg⁻¹, respectively. researchgate.net
Table 2: Electrochemical Performance of Nickel this compound Composites
| Composite Material | Application | Key Performance Metric | Reference |
|---|---|---|---|
| CoWO₄@NiWO₄-A | Supercapacitor Electrode | Specific Capacitance: 677.5 F/g at 1 A/g | chemijournal.com |
| CoWO₄@NiWO₄-A//AC | Hybrid Supercapacitor | Energy Density: 11.96 Wh/kg at 1090 W/kg | chemijournal.com |
| Lignin/NiCoWO₄ | Flexible Supercapacitor | Specific Capacitance: 862.26 mF cm⁻² | researchgate.net |
| Lignin/NiCoWO₄ | Flexible Supercapacitor | Power Density: 854.76 kW kg⁻¹ | researchgate.net |
| Lignin/NiCoWO₄ | Flexible Supercapacitor | Energy Density: 5.75 Wh kg⁻¹ | researchgate.net |
Nickel this compound in Electrocatalysis
Beyond supercapacitors, nickel this compound nanocomposites have also shown promise as efficient and cost-effective electrocatalysts. In the context of direct methanol fuel cells, a non-precious metal electrocatalyst based on a nickel-cobalt mixed tungstate was developed. nih.gov A composite with a Ni:Co:W ratio of 1:1:1.5 demonstrated a high current density of 229 mA cm⁻² for methanol oxidation, outperforming the individual metal tungstates. nih.govrsc.org This highlights the potential of bimetallic tungstates as an alternative to expensive noble metal catalysts in fuel cell applications. nih.gov
Theoretical and Computational Investigations of Cobalt Tungstate
First-Principles Calculations and Density Functional Theory (DFT) Studies on Cobalt Tungstate (B81510)
Electronic Structure Analysis and Band Gap Predictions for Cobalt Tungstate
A critical parameter for many applications is the material's band gap. Experimental studies on amorphous this compound (a-CoWO₄) have estimated a direct band gap of 2.51 eV using the Kubelka-Munk method researchgate.net. DFT calculations, particularly those employing the GGA+U method, have been shown to effectively predict the electronic properties of crystalline CoWO₄ researchgate.net. The 'U' parameter is an on-site Coulomb correction that is often necessary to accurately model the electronic structure of materials with strongly correlated d-electrons, such as those of cobalt. While a systematic comparison of band gap predictions using various functionals for CoWO₄ is not extensively documented, the GGA+U approach has been identified as a suitable method for this material.
Below is a data table summarizing the experimental band gap value for amorphous this compound.
| Material | Experimental Band Gap (eV) | Method |
| Amorphous this compound (a-CoWO₄) | 2.51 | Kubelka-Munk |
Surface Stability and Reaction Mechanism Elucidation for this compound (e.g., Oxygen Evolution Reaction)
The surface properties of this compound are crucial for its application in catalysis. Theoretical studies have begun to explore the stability of different crystallographic facets and the mechanisms of surface reactions. For instance, first-principles calculations have been used to investigate the oxygen evolution reaction (OER) on the surface of crystalline CoWO₄. These calculations have revealed that the high overpotential for OER on crystalline this compound can be attributed to the instability of oxygen radical intermediates formed during the reaction researchgate.net. This insight is critical for understanding the catalytic activity and for designing more efficient CoWO₄-based OER catalysts. While a comprehensive analysis of the relative stability of various CoWO₄ facets is still an area of active research, these initial studies provide a foundation for future investigations.
Defect Formation Energy Calculations in this compound Systems
Point defects, such as vacancies and interstitials, can significantly influence the properties of materials. The formation energy of these defects can be calculated using first-principles methods to understand their prevalence and impact. While specific DFT studies on defect formation energies in this compound are not widely available in the literature, the general formalism for such calculations is well-established aps.orgresearchgate.net. These calculations typically involve creating a supercell of the material, introducing a defect, and calculating the total energy difference between the defective and perfect supercells. Such studies would be instrumental in understanding the role of defects in the electronic and catalytic properties of CoWO₄.
Adsorbate Interaction Modeling on this compound Surfaces
Understanding how molecules interact with the surface of this compound is fundamental to its application in areas such as catalysis and sensing. DFT calculations can be used to model the adsorption of various species on CoWO₄ surfaces, providing information on binding energies, adsorption geometries, and changes in the electronic structure upon adsorption. For example, the investigation of the OER on crystalline CoWO₄ inherently involves the interaction of oxygen-containing species with the surface researchgate.net. The finding that oxygen radical instability is a limiting factor highlights the importance of adsorbate interaction modeling. Further theoretical work is needed to explore the adsorption of other relevant molecules to fully map out the surface chemistry of this compound.
Molecular Dynamics and Machine Learning Forcefield Simulations for Cobalt-Containing Systems
While first-principles methods provide high accuracy, their computational cost can be prohibitive for studying large-scale systems or long-timescale phenomena. Molecular dynamics (MD) simulations, which rely on interatomic potentials or force fields, offer a computationally less expensive alternative. Recently, machine learning (ML) has emerged as a powerful tool for developing highly accurate force fields by learning from DFT data.
A quadratic Spectral Neighbor Analysis Potential (q-SNAP), a type of machine-learned potential, has been developed for ferromagnetic cobalt arxiv.orgarxiv.orgaps.org. This potential, trained on DFT-PBE calculations, enables large-scale simulations with near-DFT accuracy and has been validated by reproducing properties such as phonon dispersions, surface energies, and the relative stability of nanoparticles arxiv.orgarxiv.orgaps.org. While this potential was developed for elemental cobalt, the methodology could be extended to cobalt-containing compounds like this compound. Such a development would enable large-scale MD simulations to study phenomena such as nanoparticle morphology, thermal properties, and defect dynamics in CoWO₄.
Future Research Directions and Emerging Trends for Cobalt Tungstate
Development of Novel Synthesis Methodologies for Precise Morphology and Crystal Phase Control
Precise control over the morphology and crystal phase of cobalt tungstate (B81510) is crucial for optimizing its physical and chemical properties, thereby enhancing its performance in various applications. Future research aims at developing novel synthesis methodologies that allow for fine-tuning these structural aspects. Techniques such as hydrothermal synthesis and co-precipitation have been explored to control the morphology and crystal structure of CoWO4, impacting its properties for applications like photocatalysis and gas sensing rsc.org. Further research in this area will likely focus on exploring new synthesis routes, including solvothermal methods, microwave-assisted synthesis, and template-directed growth, to achieve desired shapes (e.g., nanoparticles, nanorods, nanowires, hierarchical structures) and control exposed crystal facets. The goal is to establish clear correlations between synthesis parameters, material structure, and performance, enabling the rational design of CoWO4-based materials with tailored properties for specific applications.
Exploration of New Doping Elements and Advanced Hybrid Architectures for Enhanced Performance
Modifying the electronic and structural properties of cobalt tungstate through doping and the formation of hybrid architectures is a key strategy for improving its performance. Future research will extensively explore new doping elements and advanced hybridization strategies. Doping with elements like manganese (Mn) has shown promise in enhancing the photocatalytic activity of CoWO4 americanelements.com. Iron (Fe) doping has also been investigated to improve the electrochemical performance of CoWO4 electrodes in supercapacitors, resulting in increased specific capacitance and cycling stability compared to undoped CoWO4 rsc.org.
Beyond single-element doping, the development of advanced hybrid architectures is a significant trend. Combining CoWO4 with other functional materials, such as graphitic carbon nitride (g-C3N4), has led to the creation of heterostructures that exhibit enhanced photocatalytic performance due to improved charge separation and transfer researchgate.netvnu.edu.vn. These hybrid materials can leverage the synergistic properties of their components. Future work will likely investigate doping with a wider range of transition metals, noble metals, or non-metals, as well as exploring hybridization with various carbon materials (e.g., carbon nanotubes, graphene), polymers, and other metal oxides or sulfides to create novel composites with superior properties for diverse applications, including photocatalysis, electrocatalysis, and energy storage mdpi.com.
In-Depth Mechanistic Understanding of Catalytic Processes via Advanced Characterization and Modeling
A thorough understanding of the fundamental mechanisms governing the performance of this compound in catalytic processes is essential for rational material design and optimization. Future research will emphasize in-depth mechanistic studies utilizing advanced characterization techniques and computational modeling. Techniques such as in-situ and operando spectroscopy (e.g., X-ray absorption spectroscopy, Raman spectroscopy) can provide insights into the active sites and reaction intermediates under realistic operating conditions tungstate.net. Transient absorption spectroscopy can help understand charge carrier dynamics in photocatalytic processes researchgate.net.
Complementary to experimental studies, theoretical calculations, particularly Density Functional Theory (DFT), play a crucial role in elucidating reaction pathways, energy barriers, and the role of defects or dopants in influencing catalytic activity tungstate.netnih.gov. By combining advanced experimental characterization with computational modeling, researchers aim to gain an atomic-level understanding of the catalytic mechanisms on CoWO4 surfaces and interfaces, which will guide the development of more efficient and selective catalysts.
Integration of this compound into Multi-Functional Devices and Systems
The versatile properties of this compound make it a promising candidate for integration into various multi-functional devices and systems. Future research will focus on developing strategies to incorporate CoWO4-based materials into practical devices. This includes exploring its use in electrochemical energy storage devices like supercapacitors and batteries, where doped and hybrid CoWO4 materials have shown enhanced performance rsc.orgfishersci.semdpi.comnih.gov.
Furthermore, its application in photocatalytic reactors for environmental remediation (e.g., degradation of pollutants) and in gas sensors for detecting various gases is an active area of research fishersci.sersc.org. Future directions involve designing and fabricating integrated systems where CoWO4 materials function as key components, such as photoelectrochemical cells for solar energy conversion or integrated sensor arrays for complex gas mixtures. Research will also address challenges related to device architecture, electrode design, and system integration to maximize the performance and stability of CoWO4-based devices.
Scale-Up and Industrial Feasibility Studies for this compound Applications
While significant progress has been made in laboratory-scale synthesis and characterization of this compound, a critical future research direction is the investigation of scale-up synthesis methods and the assessment of industrial feasibility for its various applications. This involves developing cost-effective and environmentally friendly large-scale synthesis routes that can produce CoWO4 materials with consistent properties.
Q & A
Q. How does this compound’s corrosion inhibition mechanism compare to other tungstates (e.g., sodium tungstate)?
Q. What interdisciplinary methodologies integrate CoWO₄ into energy storage research (e.g., supercapacitors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
